molecular formula C17H14O3 B1624891 (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate CAS No. 359820-45-4

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate

Cat. No. B1624891
M. Wt: 266.29 g/mol
InChI Key: HTGSBYSSVSBBBO-HOTGVXAUSA-N
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Description

“(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate” is a chemical compound with the empirical formula C17H14O3 . It is a solid substance and is offered by Benchchem for experimental or research use.


Molecular Structure Analysis

The molecular weight of “(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate” is 266.29 . Its SMILES string is O[C@@H]1C@@Hc2ccccc2)C=Cc3ccccc13 and its InChI key is HTGSBYSSVSBBBO-HOTGVXAUSA-N .


Physical And Chemical Properties Analysis

“(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate” is a solid substance . It has an assay of ≥96% and an enantiomeric excess of ≥97.0% . The compound should be stored at a temperature of 2-8°C .

Scientific Research Applications

Hydrogen Sorption in Functionalized Frameworks

Research on porous metal-organic frameworks, which involve compounds related to naphthalenediol derivatives, has shown significant potential in hydrogen storage applications. These frameworks, synthesized using naphthalene-based linkers among others, demonstrated varied hydrogen uptake capacities, indicating the influence of organic moieties on storage capabilities (Rowsell et al., 2004).

Anticancer Evaluation

Naphthalene derivatives have been evaluated for their anticancer properties, showcasing potential therapeutic applications. A study synthesized and characterized compounds derived from naphthalene, revealing notable activity against breast cancer cell lines. This highlights the potential of naphthalene-based compounds in developing anticancer therapies (Salahuddin et al., 2014).

Synthetic Chemistry Innovations

The condensation of naphthalenediols with benzene in the presence of aluminum bromide has provided an efficient method for synthesizing hydroxy-tetralones, which are crucial intermediates in the synthesis of various organic compounds. This process underscores the utility of naphthalenediols in synthetic organic chemistry, enabling the production of complex molecules (Koltunov, 2008).

Environmental Toxicology

Studies on the toxicity of naphthalene and benzene derivatives have provided insights into their effects on biological models like Tribolium castaneum. These studies are crucial for understanding the environmental impact and safety of these compounds, contributing to the development of regulations and safety guidelines (Pájaro-Castro et al., 2017).

Photochemistry Insights

The photochemical behavior of 2-(1-naphthyl)ethyl benzoates has been explored to understand intramolecular electron transfer mechanisms, which are important in the development of photoreactive materials and in understanding fundamental chemical processes (Morley & Pincock, 2001).

properties

IUPAC Name

[(1S,2S)-1-hydroxy-1,2-dihydronaphthalen-2-yl] benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14O3/c18-16-14-9-5-4-6-12(14)10-11-15(16)20-17(19)13-7-2-1-3-8-13/h1-11,15-16,18H/t15-,16-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTGSBYSSVSBBBO-HOTGVXAUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)OC2C=CC3=CC=CC=C3C2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)C(=O)O[C@H]2C=CC3=CC=CC=C3[C@@H]2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00457696
Record name (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

266.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate

CAS RN

359820-45-4
Record name (1S,2S)-1,2-Dihydro-1,2-naphthalenediol 2-benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00457696
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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